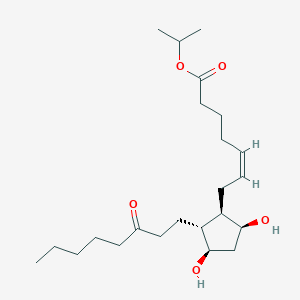
2,6-Diethoxypyridine
Vue d'ensemble
Description
2,6-Diethoxypyridine is a chemical compound with the molecular weight of 167.21 .
Molecular Structure Analysis
The molecular structure of 2,6-Diethoxypyridine is represented by the InChI code 1S/C9H13NO2/c1-3-11-8-6-5-7-9 (10-8)12-4-2/h5-7H,3-4H2,1-2H3 . The average mass of the molecule is 139.152 Da .
Physical And Chemical Properties Analysis
2,6-Diethoxypyridine is a liquid at room temperature with a density of 1.053 g/mL at 25°C . It has a refractive index (n20/D) of 1.503 . The boiling point of the compound is between 178-180°C .
Applications De Recherche Scientifique
Bromo-Derivatives and Chemical Reactions
2,6-Diethoxypyridine is involved in the formation of bromo-derivatives, specifically 2,6-Dibromo-3,5-diethoxypyridine, through bromination in an acid medium. This process demonstrates the compound's reactivity and its potential for creating various derivatives used in further chemical studies or applications (Hertog & Mulder, 1948).
Synthesis and Properties
The synthesis and study of diethoxypyridines, including variants like 2,5- and 3,4-diethoxypyridine, have been reported. This research provides insights into the properties and ultraviolet absorption spectra of these compounds, suggesting their significance in various scientific and industrial applications (Hertog, Wibaut, Schepman, & Wal, 1950).
Amination Processes
Research on the amination of bromo-derivatives of diethoxypyridine, involving compounds like 2,6-diethoxypyridine, has been conducted. This includes the study of intermediates and byproducts in these reactions, which can offer valuable information for organic synthesis and chemical engineering (Pieterse & Hertog, 2010).
Nitration and Derivative Formation
The process of nitration of 3,5-diethoxypyridine, closely related to 2,6-diethoxypyridine, has been explored to understand the introduction of nitro groups in specific positions. This research is crucial for the synthesis of various nitro derivatives with potential applications in different chemical sectors (Hertog & Weeren, 1948).
Catalytic Applications
Studies have shown that derivatives of diethoxypyridine, similar to 2,6-diethoxypyridine, can be used in catalytic applications. These compounds, when coordinated with transition metals, play a role in reactions important for organic and macromolecular chemistry, such as polymerization (Winter, Newkome, & Schubert, 2011).
Safety and Hazards
2,6-Diethoxypyridine is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,6-diethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVWFCXXXDOSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)


